molecular formula C13H20BNO2 B1603719 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 631909-35-8

3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B1603719
CAS No.: 631909-35-8
M. Wt: 233.12 g/mol
InChI Key: UVWPWCJNTASFAF-UHFFFAOYSA-N
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Description

“3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline” is a chemical compound that contains a boron atom. It is related to the compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a molecular weight of 204.07 .


Synthesis Analysis

The compound can be synthesized through borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts can also be used .


Molecular Structure Analysis

The molecular formula of the compound is C12H18BNO2 . The compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” which has a molecular weight of 127.98 .


Chemical Reactions Analysis

The compound can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical and Chemical Properties Analysis

The compound is related to “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” which has a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .

Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : Wu et al. (2021) reported on the synthesis and crystal structure of compounds including N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. They used spectroscopy and X-ray diffraction for characterization, and density functional theory (DFT) calculations for conformational analysis. This study contributes to the understanding of the molecular structure and vibrational properties of such compounds (Wu, Chen, Chen, & Zhou, 2021).

  • Boric Acid Ester Intermediates Studies : Huang et al. (2021) focused on boric acid ester intermediates with benzene rings, related to the compound . Their work involved confirming structures through various spectroscopic methods and X-ray diffraction. The study also used DFT calculations to analyze molecular structures and physicochemical properties (Huang et al., 2021).

  • Electroluminescence Application : Vezzu et al. (2010) explored the use of related aniline compounds in the synthesis of luminescent platinum complexes, which have applications in electroluminescence and organic light-emitting diodes (OLEDs). Their research includes crystal structure analysis and photophysical studies (Vezzu et al., 2010).

  • Aniline Derivatives in DNA-Binding and Antioxidant Activities : Wu et al. (2014) investigated the DNA-binding properties and antioxidant activities of silver(I) complexes containing aniline derivatives. This research provides insights into the potential biological applications of such compounds (Wu et al., 2014).

Properties

IUPAC Name

3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWPWCJNTASFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619450
Record name 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631909-35-8
Record name 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in Example 3: step b was followed using 2-bromo-3-methyl-phenylamine (185 mg, 1.0 mmol, Example 25: step a), PdCl2(PPh3)2 (70.2 mg, 0.1 mmol), dioxane (3 mL), and Et3N (729 μL, 6 mmol), 4,4,5,5,-tetramethyl-[1,3,2]-dioxaborolane (453 μL, 3 mmol). Purification by preparative SiO2 TLC (25% EtOAc in hexanes) of the residue yielded the title compound (94 mg, 40%) as a yellow solid. ESI-MS (m/z): Calcd. for C13H20BNO2: 234.1 (M+H) found: 234.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
729 μL
Type
reactant
Reaction Step Two
Quantity
453 μL
Type
reactant
Reaction Step Three
Quantity
70.2 mg
Type
catalyst
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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